4-(Piperazin-1-yl)-2,1,3-benzoxadiazole
Description
Structure
3D Structure
Properties
CAS No. |
105685-14-1 |
|---|---|
Molecular Formula |
C10H12N4O |
Molecular Weight |
204.23 g/mol |
IUPAC Name |
4-piperazin-1-yl-2,1,3-benzoxadiazole |
InChI |
InChI=1S/C10H12N4O/c1-2-8-10(13-15-12-8)9(3-1)14-6-4-11-5-7-14/h1-3,11H,4-7H2 |
InChI Key |
TXXKTDZWBMTHEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC3=NON=C32 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 4 Piperazin 1 Yl 2,1,3 Benzoxadiazole and Its Analogues
Advanced Synthetic Routes to the Benzoxadiazole Core
The construction of the benzoxadiazole core is a fundamental step in the synthesis of the target compound. Modern synthetic methods have focused on efficiency, sustainability, and the use of catalytic systems.
Strategies Utilizing 2-Aminophenol (B121084) Precursors
A traditional and widely employed method for constructing the benzoxazole (B165842) ring system, a close structural relative of benzoxadiazoles, involves the condensation of 2-aminophenol with various carbonyl compounds. nih.gov This approach serves as a foundational strategy that can be adapted for benzoxadiazole synthesis. The reaction typically proceeds through the formation of a Schiff base intermediate, followed by cyclization. Various reagents and conditions have been developed to promote this transformation, including the use of different acids and oxidizing agents to facilitate the ring closure and subsequent aromatization to the benzoxadiazole scaffold.
Catalytic Approaches in Benzoxadiazole Synthesis (e.g., Nanocatalysts, Metal Catalysts, Ionic Liquid Catalysts)
To enhance the efficiency and environmental friendliness of benzoxadiazole synthesis, various catalytic systems have been investigated. These catalysts offer advantages such as milder reaction conditions, higher yields, and the potential for catalyst recycling.
Nanocatalysts: The use of nanocatalysts in organic synthesis has gained considerable attention. For instance, nanomaterial strontium carbonate has been utilized as a catalyst for the synthesis of benzoxazole derivatives from 2-aminophenol and substituted benzaldehydes. nih.gov This method often involves solvent-free conditions and shorter reaction times, presenting a green and efficient alternative to traditional methods. nih.gov
Metal Catalysts: A variety of metal catalysts have been successfully employed in the synthesis of benzoxazole and related heterocyclic systems. These catalysts can activate the substrates and facilitate the key bond-forming steps.
Ionic Liquid Catalysts: Ionic liquids (ILs) have emerged as versatile solvents and catalysts in organic synthesis due to their unique properties, such as low vapor pressure, high thermal stability, and excellent solvating ability. johnshopkins.edu Brønsted acidic ionic liquids have been used as efficient and reusable heterogeneous catalysts for the synthesis of benzoxazoles under solvent-free conditions. nih.gov These catalysts promote the reaction with high yields and allow for simple catalyst recovery and reuse. nih.gov Furthermore, ionic liquids can be immobilized on magnetic nanoparticles, combining the advantages of ILs with the ease of separation of magnetic materials. researchgate.net
Functionalization of the Piperazine (B1678402) Moiety
The piperazine ring in 4-(piperazin-1-yl)-2,1,3-benzoxadiazole offers a versatile handle for chemical modification, allowing for the introduction of a wide range of substituents to modulate the compound's physicochemical and pharmacological properties.
N-Alkylation and N-Acylation Strategies
The secondary amine of the piperazine ring is readily amenable to N-alkylation and N-acylation reactions.
N-Alkylation: N-alkylation of piperazine derivatives can be achieved through various methods. A common approach involves the reaction of the piperazine with an appropriate alkyl halide in the presence of a base. rsc.org For instance, the alkylation of N-acetylpiperazine followed by hydrolysis of the acetyl group provides a straightforward route to N-alkylpiperazines. rsc.org Reductive amination is another powerful technique for introducing alkyl groups onto the piperazine nitrogen. nih.gov
N-Acylation: N-acylation is a fundamental transformation for introducing acyl groups onto the piperazine nitrogen. This is typically accomplished by reacting the piperazine with an acyl chloride or an acid anhydride, often in the presence of a base to neutralize the generated acid. rsc.org These reactions are generally high-yielding and provide access to a wide array of amide derivatives.
Introduction of Diverse Substituents for Pharmacological Modulation
The introduction of diverse substituents on the piperazine ring is a key strategy for modulating the pharmacological profile of benzoxadiazole derivatives. By altering the nature of the substituent, it is possible to fine-tune the compound's interaction with biological targets and modify its absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov
For example, the incorporation of different aryl and heteroaryl groups, alkyl chains with varying lengths and branching, and functional groups capable of hydrogen bonding can significantly impact the biological activity. Studies on related piperazine-containing heterocyclic compounds have shown that such modifications can lead to derivatives with potent and selective activities, including antipsychotic, and anticancer properties. The strategic derivatization of the piperazine moiety is a cornerstone of modern drug discovery efforts aimed at optimizing lead compounds. nih.gov
Direct Synthesis of this compound and its Nitro Derivatives
The direct synthesis of this compound can be envisioned through the reaction of a suitable 4-halo-2,1,3-benzoxadiazole precursor with piperazine. A more common and versatile approach involves the synthesis of a nitro-substituted benzoxadiazole followed by nucleophilic aromatic substitution with piperazine.
A plausible route for the synthesis of this compound and its nitro derivative, 4-nitro-7-(piperazin-1-yl)-2,1,3-benzoxadiazole, can be extrapolated from established synthetic methodologies for related compounds. The synthesis of a 7-nitro-2,1,3-benzoxadiazol-4-yl derivative has been reported, starting from 4-chloro-7-nitrobenzofurazan (B127121).
A general synthetic scheme would likely involve the following steps:
Nitration of a suitable benzoxadiazole precursor: This would introduce the nitro group onto the aromatic ring, which is a key activating group for subsequent nucleophilic substitution.
Nucleophilic Aromatic Substitution: The nitro-activated halo-benzoxadiazole would then be reacted with piperazine. The electron-withdrawing nature of the nitro group facilitates the displacement of the halide by the piperazine nucleophile.
For instance, the reaction of 4-chloro-7-nitro-2,1,3-benzoxadiazole with piperazine would be expected to yield 4-nitro-7-(piperazin-1-yl)-2,1,3-benzoxadiazole. Subsequent reduction of the nitro group, if desired, could provide access to the corresponding amino derivative, further expanding the scope for derivatization.
Nucleophilic Aromatic Substitution on Halogenated Benzoxadiazoles
Nucleophilic aromatic substitution (SNAr) is a fundamental and widely employed strategy for the synthesis of piperazinyl-benzoxadiazole derivatives. This reaction typically involves the displacement of a halogen atom from an electron-deficient benzoxadiazole ring by the nucleophilic piperazine. The benzoxadiazole ring is inherently electron-withdrawing, but the presence of additional electron-withdrawing groups, such as a nitro group, significantly activates the ring towards nucleophilic attack. juniperpublishers.com
A prominent example of this methodology is the synthesis of the fluorescent probe 4-nitro-7-(1-piperazinyl)-2,1,3-benzoxadiazole (NBD-PZ), an analogue of the title compound. nih.gov While the specific precursor for NBD-PZ synthesis is often 4-chloro-7-nitrobenzofurazan or 4-fluoro-7-nitro-2,1,3-benzoxadiazole, the general principle involves the reaction of a halogenated 7-nitro-2,1,3-benzoxadiazole with piperazine. The reaction proceeds because the nitro group at the 7-position strongly activates the halogen at the 4-position for displacement.
The general mechanism for SNAr reactions involves the addition of the nucleophile (piperazine) to the carbon atom bearing the leaving group (halogen) to form a resonance-stabilized intermediate known as a Meisenheimer complex. juniperpublishers.com Subsequent departure of the halide ion yields the substituted product. The rate of these reactions is often dependent on the nature of the halogen (F > Cl > Br > I) and the solvent used. mdpi.com For instance, the synthesis of other heterocyclic piperazine derivatives has been successfully carried out using bases like sodium carbonate in solvents such as acetonitrile. researchgate.net
Table 1: Representative Nucleophilic Aromatic Substitution Reaction
| Electrophile | Nucleophile | Product | Conditions |
| 4-Halo-7-nitro-2,1,3-benzoxadiazole | Piperazine | 4-Nitro-7-(1-piperazinyl)-2,1,3-benzoxadiazole | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., CH₃CN, DMF) |
Coupling Reactions Involving Piperazine and Benzoxadiazole Scaffolds
Beyond classical SNAr reactions, various modern coupling methodologies have been developed to link piperazine and benzoxadiazole (or related benzo-heterocyclic) moieties. These reactions offer versatility in creating diverse molecular architectures.
One common approach is the N-arylation of a pre-formed piperazine ring with a suitable benzoxadiazole partner. For example, a process for synthesizing 4-(4-(4-aminophenyl)piperazin-1-yl)phenol involves the coupling of 4-(piperazin-1-yl)phenol with p-nitro-chlorobenzene in the presence of triethylamine (B128534) at elevated temperatures. tdcommons.org This type of reaction, while not directly involving a benzoxadiazole, illustrates the standard conditions for coupling a piperazine with an activated aryl halide, a method directly applicable to halogenated benzoxadiazoles.
Copper-catalyzed reactions, such as the "click" reaction or Ullmann-type couplings, are also employed. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a powerful tool for linking molecules. A synthetic scheme could involve a piperazine functionalized with an alkyne group reacting with an azido-functionalized benzoxadiazole in the presence of a copper(I) catalyst to form a stable triazole linker. nih.govijprajournal.com
Other synthetic strategies involve building the piperazine or the benzoxadiazole ring onto a pre-existing scaffold. For instance, 2-substituted benzoxazoles can be synthesized from 2-aminophenols and tertiary amides. researchgate.net A multi-step synthesis might involve creating a complex piperazine derivative which is then used in a cyclization reaction with a substituted aminophenol to form the benzoxazole ring system. Similarly, Mannich reactions can be used to introduce piperazine moieties onto other heterocyclic systems, a strategy that could be adapted for benzoxadiazole precursors. mdpi.com
Table 2: Examples of Coupling Strategies for Piperazine-Heterocycle Synthesis
| Reaction Type | Piperazine Component | Heterocyclic Component | Key Reagents/Catalysts | Reference |
| N-Arylation | 4-(Piperazin-1-yl)phenol | p-Nitro-chlorobenzene | Triethylamine | tdcommons.org |
| Cu-catalyzed "Click" Reaction | 3-(4-(prop-2-yn-1-yl)piperazin-1-yl) derivative | Aryl azide | CuI | nih.gov |
| Mannich Reaction | 4-(4-Bromophenyl)piperazine | 1,2,4-Triazole-3-thione derivative | Formaldehyde | mdpi.com |
Analytical Characterization Techniques for Synthesized Compounds
The structural elucidation and purity assessment of this compound and its analogues are accomplished using a standard suite of spectroscopic and analytical methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for confirming the molecular structure. mdpi.combeilstein-journals.org
¹H NMR: Provides information on the number of different types of protons and their connectivity. For a typical this compound derivative, one would expect to see characteristic signals for the aromatic protons on the benzoxadiazole ring, as well as signals for the methylene (B1212753) protons of the piperazine ring. mdpi.com The chemical shifts and coupling constants of the aromatic protons are diagnostic of the substitution pattern on the benzoxadiazole core. The piperazine protons often appear as multiplets in the aliphatic region (typically 2.5-4.0 ppm). mdpi.combeilstein-journals.org
¹³C NMR: Complements ¹H NMR by showing the signals for all unique carbon atoms in the molecule. This helps to confirm the carbon skeleton, including the quaternary carbons of the heterocyclic rings. mdpi.combeilstein-journals.org
Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight of the synthesized compounds. researchgate.net High-Resolution Mass Spectrometry (HRMS) provides the exact mass, which allows for the unambiguous determination of the molecular formula. mdpi.com Electrospray ionization (ESI) is a common technique used for these types of polar, heterocyclic molecules. mdpi.combeilstein-journals.org
Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the presence of key functional groups. mdpi.com Characteristic absorption bands can confirm the presence of aromatic C-H bonds, C=N and N-O bonds within the benzoxadiazole ring, and C-N bonds of the piperazine moiety. mdpi.com
Chromatographic Techniques: Liquid chromatography (LC), often coupled with UV/Visible or mass spectrometric detection, is used to assess the purity of the compounds and to monitor the progress of reactions. researchgate.net For fluorescent analogues like NBD-PZ, fluorescence detection offers high sensitivity. nih.govresearchgate.net The retention time in a chromatographic system is a characteristic property of the compound under specific conditions.
Elemental Analysis: This technique determines the percentage composition of elements (C, H, N) in a pure sample. The experimental values are compared with the calculated values for the proposed molecular formula to provide strong evidence for the compound's identity and purity. beilstein-journals.org
Table 3: Common Analytical Techniques and Their Applications
| Technique | Information Provided | Typical Observations for Piperazinyl-Benzoxadiazoles | Reference(s) |
| ¹H NMR | Proton environment, connectivity | Aromatic signals for benzoxadiazole; multiplet signals for piperazine CH₂ groups | mdpi.combeilstein-journals.org |
| ¹³C NMR | Carbon skeleton | Signals for aromatic and heterocyclic carbons; aliphatic signals for piperazine | mdpi.combeilstein-journals.org |
| Mass Spectrometry (MS/HRMS) | Molecular weight, molecular formula | Molecular ion peak [M+H]⁺ corresponding to the expected mass | mdpi.comresearchgate.netnih.gov |
| IR Spectroscopy | Functional groups | Aromatic C-H, C=N, N-O, C-N stretching vibrations | mdpi.com |
| Liquid Chromatography (LC) | Purity, separation of mixtures | Single peak for a pure compound; separation of reactants, products, and byproducts | researchgate.net |
| Elemental Analysis | Elemental composition (%C, H, N) | Experimental values match theoretical values for the proposed formula | beilstein-journals.org |
Biological Activities and Pharmacological Characterization of 4 Piperazin 1 Yl 2,1,3 Benzoxadiazole Derivatives
Exploration of Molecular Targets and Ligand Interactions
The pharmacological effects of 4-(piperazin-1-yl)-2,1,3-benzoxadiazole derivatives are rooted in their ability to interact with a variety of molecular targets. Detailed studies have elucidated their binding affinities for key receptors and their capacity to inhibit specific enzymes, providing a foundation for their development as therapeutic agents.
Receptor Binding Affinities (e.g., Neurotransmitter Receptors, Dopamine (B1211576) Receptors, Serotonin (B10506) Receptors)
Derivatives of piperazine (B1678402) linked to heterocyclic systems like benzoxazole (B165842) and benzothiazole (B30560) have demonstrated significant affinities for crucial neurotransmitter receptors, particularly dopamine and serotonin receptors. These interactions are fundamental to their potential applications in treating central nervous system disorders.
One area of significant interest is the development of multi-target antipsychotics. Research into benzoxazole-piperidine (piperazine) derivatives has identified compounds with high affinity for dopamine D2, serotonin 5-HT1A, and 5-HT2A receptors. nih.govresearchgate.net For instance, a specific derivative, compound 29, not only showed strong binding to these primary targets but also exhibited low affinity for 5-HT2C and histamine (B1213489) H1 receptors, which is a desirable trait for minimizing side effects. nih.govresearchgate.net This multi-target profile suggests potential efficacy in treating complex psychiatric conditions like schizophrenia. nih.govresearchgate.netnih.gov
The structural features of these molecules play a critical role in their receptor affinity. The presence of a piperazine ring is often crucial for high affinity. researchgate.net Studies on indazole and piperazine-based scaffolds have shown that modifications to the aryl part of the piperazine moiety significantly influence binding to D2, 5-HT1A, and 5-HT2A receptors. nih.gov For example, introducing a fluorine atom to the phenyl ring can enhance affinity for the 5-HT2A receptor. nih.gov Conversely, replacing an aryl substituent with a cyclohexyl group leads to a loss of affinity, highlighting the importance of the aromatic system for receptor interaction. nih.gov
Furthermore, research on N-phenylpiperazine analogs has led to the discovery of ligands with high selectivity for the D3 dopamine receptor over the D2 subtype. mdpi.com This selectivity is a key objective in developing treatments for conditions like substance abuse and Parkinson's disease with potentially fewer side effects than less selective drugs.
The following table summarizes the binding affinities of representative piperazine derivatives for various neurotransmitter receptors.
| Compound Type | Target Receptors | Key Findings |
| Benzoxazole-piperazine derivatives | D2, 5-HT1A, 5-HT2A | High affinity for all three receptors, suggesting potential as multi-target antipsychotics. nih.govresearchgate.net |
| Indazole-piperazine derivatives | D2, 5-HT1A, 5-HT2A | Substitutions on the piperazine's aryl group modulate receptor affinity. nih.gov |
| N-Phenylpiperazine analogs | D3, D2 | High selectivity for the D3 receptor over the D2 receptor. mdpi.com |
| Benzothiazole-piperazine derivatives | 5-HT1A, 5-HT2A | Significant affinity for both serotonin receptor subtypes. researchgate.net |
Enzyme Inhibition Studies
Beyond receptor binding, piperazine-benzoxadiazole and related structures have been investigated for their ability to inhibit enzymes, a mechanism relevant to various diseases, including Alzheimer's disease and cancer.
In the context of Alzheimer's disease, a novel benzothiazole-piperazine hybrid molecule was identified as a potent inhibitor of acetylcholinesterase (AChE). nih.gov This compound demonstrated effective, mixed-type inhibition of AChE, binding to both the catalytic and peripheral anionic sites of the enzyme with an IC₅₀ value of 0.42 μM. nih.gov Molecular docking studies of similar benzothiazole-piperazine compounds have further elucidated the strong interactions between these molecules and the active site of the AChE enzyme. nih.gov
The anticancer potential of these derivatives is also linked to enzyme inhibition. Specifically, certain benzofuran (B130515) and piperazine hybrids have been designed as novel type II inhibitors of cyclin-dependent kinase 2 (CDK2). nih.gov Several of these compounds exhibited potent inhibitory activity against CDK2, with IC₅₀ values as low as 40.91 nM. nih.gov Another area of anticancer research involves the inhibition of glutaminase (B10826351) 1 (GLS1). A series of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs were developed as selective GLS1 inhibitors, with one derivative showing an IC₅₀ value of 68 nM and over 220-fold selectivity for GLS1 over GLS2. nih.gov
The table below details the enzyme inhibitory activities of these piperazine-containing compounds.
| Compound Class | Target Enzyme | Inhibitory Concentration (IC₅₀) | Therapeutic Application |
| Benzothiazole-piperazine hybrid | Acetylcholinesterase (AChE) | 0.42 μM | Alzheimer's Disease nih.gov |
| Benzofuran-piperazine hybrid | Cyclin-dependent kinase 2 (CDK2) | 40.91 nM | Cancer nih.gov |
| 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analog | Glutaminase 1 (GLS1) | 68 nM | Cancer nih.gov |
Biological Modalities of Related Piperazine-Benzoxadiazole Systems
The versatile scaffold of piperazine combined with benzoxadiazole and related heterocyclic systems has given rise to a wide array of biological activities. Researchers have explored their potential in antimicrobial, anticancer, and central nervous system applications.
Antimicrobial Research Applications
The rise of antimicrobial resistance has spurred the search for new classes of drugs, and piperazine derivatives have emerged as a promising area of investigation. apjhs.comresearchgate.net These compounds have demonstrated a broad spectrum of activity against various pathogens.
Studies have shown that piperazine derivatives exhibit significant antibacterial and antifungal properties. apjhs.comresearchgate.netmdpi.com For instance, novel piperazine molecules have shown potent bactericidal activities against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Shigella flexineri. ijcmas.com One particular compound, RL-308, was found to be highly effective against Shigella flexineri with a minimum inhibitory concentration (MIC) of 2 µg/mL. ijcmas.com
The antimicrobial efficacy of these compounds is often enhanced by their combination with other heterocyclic moieties. For example, piperazines bearing a N,N′-bis(1,3,4-thiadiazole) moiety have shown significant antibacterial activity, particularly against Gram-negative strains like E. coli. mdpi.com Furthermore, polymeric materials incorporating piperazine have been developed and have shown efficient antimicrobial activity against E. coli, S. aureus, and Candida albicans. nih.gov
The following table presents a summary of the antimicrobial activity of various piperazine derivatives.
| Derivative Type | Target Organisms | Key Findings |
| Novel piperazine derivatives | Gram-positive & Gram-negative bacteria | Potent bactericidal activity; MIC of 2 µg/mL against Shigella flexineri for compound RL-308. ijcmas.com |
| Piperazine with N,N′-bis(1,3,4-thiadiazole) | Gram-negative bacteria (E. coli) | Significant antibacterial activity. mdpi.com |
| Piperazine-based polymers | E. coli, S. aureus, C. albicans | Efficient antimicrobial activity. nih.gov |
Anticancer Research Applications
The piperazine scaffold is a privileged structure in the development of anticancer agents. researchgate.net Derivatives incorporating benzoxadiazole, benzothiazole, and other heterocyclic systems have been extensively evaluated for their cytotoxic effects against various cancer cell lines.
Nitrobenzoxadiazole-piperazine hybrids have been investigated as potent pro-apoptotic agents. researchgate.net Certain derivatives have shown high selective anticancer activity against breast cancer cells (MCF-7) and non-small cell lung cancer cells (A549). researchgate.net Similarly, benzoxazole-piperazine-1,3,4-oxadiazole compounds have demonstrated good cytotoxic activity against breast cancer cell lines MDA-MB-231 and MCF-7, with IC₅₀ values ranging from 48.98 to 177.75 µM. researchgate.net
The combination of a benzothiazole moiety with piperazine has also yielded promising results. Benzothiazole-piperazine-1,2,3-triazole hybrids have exhibited moderate to potent antiproliferative activity against breast (T47D, MCF-7) and colon (HCT116, Caco2) carcinoma cell lines. nih.gov One such hybrid demonstrated IC₅₀ values of 38 µM and 33 µM against T47D and MCF-7 cells, respectively. nih.gov Furthermore, substituted benzofuran piperazines have been evaluated as potential anticancer agents, with in vivo studies in a xenograft model showing good anti-cancer efficacy. nih.gov
The table below summarizes the anticancer activity of these piperazine-based compounds.
| Compound Class | Cancer Cell Lines | Key Findings |
| Nitrobenzoxadiazole-piperazine hybrids | Breast (MCF-7), Lung (A549) | High selective anticancer activity. researchgate.net |
| Benzoxazole-piperazine-1,3,4-oxadiazole compounds | Breast (MDA-MB-231, MCF-7) | Good cytotoxicity with IC₅₀ values between 48.98 and 177.75 µM. researchgate.net |
| Benzothiazole-piperazine-1,2,3-triazole hybrids | Breast (T47D, MCF-7), Colon (HCT116, Caco2) | Potent antiproliferative activity with IC₅₀ values as low as 33 µM. nih.gov |
| Substituted benzofuran piperazines | Murine and human cancer cell lines | Good in vivo anticancer efficacy. nih.gov |
Central Nervous System (CNS) Activity Research (e.g., Antipsychotic, Antidepressant, Anxiolytic Properties)
The ability of this compound derivatives to interact with key neurotransmitter receptors underpins their potential for treating a range of CNS disorders. Research has focused on their antipsychotic, antidepressant, and anxiolytic properties.
As previously mentioned, benzoxazole-piperazine derivatives that exhibit high affinity for D2, 5-HT1A, and 5-HT2A receptors are promising candidates for multi-target antipsychotic treatments. nih.govresearchgate.net One such compound was shown to reduce behaviors in animal models that are predictive of antipsychotic activity, without inducing catalepsy, a common side effect of older antipsychotic drugs. nih.gov
In the realm of antidepressant research, a series of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives were synthesized and found to be potent inhibitors of serotonin (5-HT) reuptake. nih.gov The most promising compound from this series demonstrated antidepressant-like effects in animal models, such as reducing immobility time in the forced swimming test. nih.gov
The versatility of the piperazine scaffold is further highlighted by its incorporation into molecules with potential anxiolytic properties, often linked to their interaction with serotonin receptors. The multi-target receptor profile of many of these compounds suggests they could have a complex and beneficial impact on various CNS-related conditions.
The following table provides an overview of the CNS activity of these derivatives.
| Compound Type | Proposed CNS Activity | Mechanism of Action |
| Benzoxazole-piperazine derivatives | Antipsychotic | High affinity for D2, 5-HT1A, and 5-HT2A receptors. nih.govresearchgate.net |
| 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives | Antidepressant | Potent serotonin reuptake inhibition. nih.gov |
Other Biological Activities (e.g., Anti-inflammatory, Antiviral, Anthelmintic, Antioxidant)
Derivatives incorporating the piperazine and benzoxazole (or its bioisostere, oxadiazole) scaffolds have demonstrated a wide array of biological activities beyond their primary targets. These heterocycles are considered "privileged structures" in medicinal chemistry due to their ability to interact with various biological targets. researchgate.netnih.gov
Anti-inflammatory Activity: The piperazine nucleus is a key component in many compounds with anti-inflammatory properties. jetir.org Certain derivatives have been shown to inhibit cyclooxygenase (COX-1 and COX-2) enzymes, which are central to the inflammatory cascade. jetir.org For instance, a series of small molecules based on a 4-(piperazin-1-yl)-pyrimidine scaffold were identified as potent, non-competitive inhibitors of inflammatory caspases (caspase-1, -4, and -5), which are crucial mediators of the immune response. nih.gov Additionally, various 1,3,4-oxadiazole (B1194373) and 1,2,4-triazole (B32235) derivatives, which share structural similarities with the benzoxadiazole ring, have been reported to possess significant anti-inflammatory effects. researchgate.netnih.gov
Antiviral Activity: The 1,2,4-triazole ring, a related nitrogen-containing heterocycle, is the core of clinically used antiviral drugs like Taribavirin, which is active against a number of DNA and RNA viruses. nih.gov The hybridization of piperazine with other heterocyclic systems has also yielded compounds with antiviral properties. nih.gov Research into new pyrazolo[3,4-b]pyridine derivatives containing a phenylamino-piperazine moiety has shown potential antiviral activity. nih.gov
Anthelmintic Activity: Piperazine was first introduced as an anthelmintic agent in 1953 and is effective against infections by Ascaris lumbricoides and Enterobius vermicularis. jetir.org The combination of the benzimidazole (B57391) scaffold, a close relative of benzoxazole, with piperazine has been explored to develop new anthelmintic drugs. researchgate.net
Antioxidant Activity: Several studies have highlighted the antioxidant potential of compounds containing benzoxazole and piperazine moieties. mdpi.com Diphenylalkyl piperazine derivatives have been noted for their antioxidant activity. nih.gov In a study of novel benzoxazole and naphthoxazole analogs, some compounds demonstrated potent antioxidant properties, with the most active compound showing an IC50 value of 0.214 µM. mdpi.com Similarly, derivatives of 1,2,4-triazolethiones and other related heterocycles have also been screened for their antioxidant capabilities. nih.gov
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For derivatives of this compound, SAR studies elucidate the roles of the core benzoxadiazole moiety, the piperazine linker, and the various substituents attached to them. nih.govresearchgate.net These studies help in designing new analogues with improved potency, selectivity, and favorable physicochemical properties. polyu.edu.hkmdpi.com By systematically modifying different parts of the molecule, researchers can identify key pharmacophoric features and accessory binding domains on their biological targets. researchgate.net
Impact of Piperazine Ring Substitutions on Potency and Selectivity
The substituent on the distal nitrogen atom of the piperazine ring plays a critical role in determining the potency and selectivity of these compounds for their respective biological targets. mdpi.com Varying this substituent can modulate interactions with the target protein, influencing binding affinity and functional activity.
For example, in a series of dopamine D2/D3 receptor ligands, the introduction of various substituted and unsubstituted benzene (B151609) sulfonyl groups on the piperazine ring resulted in varied affinity and potency. researchgate.net The presence of a hydroxyl group on the terminal substituent generally improved activity for both D2 and D3 receptors. researchgate.net In another study on inhibitors of inflammatory caspases, modifying the aryl substituent on the piperazine ring led to compounds with pan-selective inhibition and low nanomolar Ki values. nih.gov Specifically, an ethylbenzene (B125841) derivative was a potent inhibitor across caspases-1, -4, and -5, while other analogues showed tenfold selectivity for caspase-5. nih.gov
Similarly, for adenosine (B11128) A2A receptor inverse agonists, different substitutions on the piperazine ring significantly affected binding affinity. mdpi.com A compound featuring a 4-phenylpiperazin-1-yl group exhibited a high binding affinity (Ki = 8.62 nM) and inverse agonist potency (IC50 = 7.42 nM). mdpi.com The nature of the linker between the piperazine and the terminal group is also important; studies have shown that high affinity can be maintained even when a heterocyclic ring is connected via an amide or methylene (B1212753) linker instead of directly to the piperazine. nih.gov
| Target | Piperazine N-Substituent | Observed Effect on Potency/Selectivity | Reference |
|---|---|---|---|
| Dopamine D2/D3 Receptors | Substituted Benzene Sulfonyl Groups | Varied affinity and potency. A hydroxyl group on the substituent generally improved activity. | researchgate.net |
| Dopamine D3 Receptor | 2-Substituted Indole Amide | Compound 10e showed high potency and selectivity for D3 receptors (Ki = 0.550 nM). | nih.gov |
| Inflammatory Caspases | Ethylbenzene | Pan-selective inhibition of caspases-1, -4, and -5 with low nanomolar Ki values. | nih.gov |
| Adenosine A2A Receptor | Phenyl | High binding affinity (Ki = 8.62 nM) and inverse agonist potency (IC50 = 7.42 nM). | mdpi.com |
| MEK1 Kinase | Phenyl (on a propyl side chain) | Compound 10g showed potent MEK1 inhibition (IC50 = 0.11 µM) and anticancer activity. | nih.gov |
Influence of Benzoxadiazole Moiety Modifications on Biological Profiles
Modifications to the core heterocyclic scaffold, such as the benzoxadiazole ring, are crucial for tuning the biological and pharmacological profile of the compounds. This can involve substitution on the benzene ring of the benzoxazole system or replacing the entire moiety with a bioisosteric equivalent, such as benzothiazole, benzimidazole, or other five-membered heterocycles like 1,3,4-oxadiazole. researchgate.netnih.gov
In the development of α1-Adrenergic Receptor (α1AR) antagonists, a comparative study of 2-(piperazin-1-yl)benzo[d]oxazole and 4-(benzoxazole-2-yl)piperidine derivatives was conducted. researchgate.net The results indicated that the nature and position of the core heterocycle influenced antagonistic activities. researchgate.net SAR studies on benzoxazinones, a related class of compounds, showed that substitutions on the benzene ring, such as a 7-methoxy group, affected their phytotoxicity. nih.gov
When the benzoxazole moiety is replaced with other heterocycles, the biological activity can be significantly altered. For instance, in a series of anti-Alzheimer's agents, modifications on the aryl ring of a 1,3,4-oxadiazole moiety showed that electron-withdrawing groups like nitro (–NO₂) and chloro (–Cl) were important for significant acetylcholinesterase and butyrylcholinesterase inhibitory activity. nih.gov A comparative study of benzothiazole and benzoxazole derivatives revealed that both scaffolds could produce potent antitubercular agents, with specific substitutions leading to MIC values on par with standard drugs. researchgate.net The hybridization of piperazine-benzothiazole/benzoxazole with a 1,3,4-oxadiazole-2-thiol (B52307) pharmacophore also yielded potent cytotoxic agents against several human cancer cell lines. researchgate.net
| Core Heterocycle | Modification/Substitution | Biological Target/Activity | Observed Effect | Reference |
|---|---|---|---|---|
| Benzoxazole | Coupled with 1,3,4-oxadiazole-2-thiol | Anticancer (various cell lines) | Compounds 8j and 8t displayed maximum cytotoxic activity. | researchgate.net |
| 1,2,5-Oxadiazole | 4-(3-ethoxy-4-methoxyphenyl) substitution | Antiplasmodial (P. falciparum) | Compound 51 showed high in vitro activity (IC50 = 0.034 µM) and a high selectivity index. | mdpi.com |
| Benzoxazole | Substitution with 2,4-dihydroxyphenyl moiety | Cholinesterase Inhibition | A naphthoxazole analog was most potent against AChE (IC50 = 58 nM). | mdpi.com |
| 1,3,4-Oxadiazole | Nitro (-NO₂) group on aryl ring | Anti-Alzheimer's (AChE/BuChE inhibition) | Found to be important for significant inhibitory activity. | nih.gov |
Conformational Analysis and its Correlation with Biological Activity
The three-dimensional conformation of a molecule is critical for its interaction with the binding site of a biological target. Conformational analysis and molecular modeling studies provide insights into the preferred spatial arrangement of the molecule and how this structure correlates with its observed biological activity.
For 2-(piperazin-1-yl)benzo[d]oxazole derivatives, a 3D-QSAR (Quantitative Structure-Activity Relationship) model was constructed to understand the structural requirements for α1-AR antagonism. researchgate.net The model indicated that both steric and electrostatic fields contribute almost equally (0.465 and 0.535, respectively) to the activity, providing a roadmap for further structural optimization. researchgate.net
In the case of tubulin polymerization inhibitors, molecular modeling studies suggested that a potent (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivative (compound 10ec ) binds to the colchicine (B1669291) binding site of tubulin. rsc.org This interaction is presumed to be responsible for its potent cytotoxicity and ability to induce apoptosis by arresting the cell cycle. rsc.org Molecular docking simulations of pyrimidine-based caspase inhibitors also helped to rationalize their non-competitive, time-dependent inhibition profiles, providing a structural basis for their potency and selectivity. nih.gov These computational approaches are invaluable for understanding the complex relationship between a molecule's conformation and its ultimate biological function.
Molecular Mechanisms and Target Engagement Studies
Biophysical Approaches for Target Engagement
Biophysical methods are crucial for confirming the direct interaction of a compound with its cellular target. While specific data for 4-(Piperazin-1-yl)-2,1,3-benzoxadiazole is sparse, the methodologies for such assessments are well-established.
Direct in vitro and cellular target binding data for this compound is not currently available in the public domain. Standard methods to assess such binding include assays that measure the affinity of a ligand for its target protein. Techniques like the Cellular Thermal Shift Assay (CETSA) allow for the confirmation of target engagement within intact cells by measuring changes in the thermal stability of a protein upon ligand binding. elrig.org Other methods, such as those utilizing enzyme fragment complementation, can also be employed to characterize the binding of small molecules to their cellular targets. nih.govnih.gov
Studies on various piperazine (B1678402) derivatives have utilized such assays. For example, the binding of NDT 9513727, a complex imidazole (B134444) derivative, to the C5a receptor was characterized using radioligand binding experiments and functional assays measuring calcium mobilization and chemotaxis. nih.gov To understand the specific targets of this compound, similar in vitro binding studies using purified proteins and cellular target engagement assays would be required.
The 2,1,3-benzoxadiazole (also known as benzofurazan) core is known to be a fluorophore, making its derivatives potentially suitable for fluorescence-based imaging. frontiersin.org Research has shown that a closely related compound, 4-nitro-7-(1-piperazinyl)-2,1,3-benzoxadiazole (NBD-PZ) , exhibits pH-dependent fluorescence, with a dramatic increase in intensity in acidic environments. nih.gov This property has been exploited for a novel application: visualizing acidic organelles like lysosomes in living cells under a fluorescence microscope. nih.gov This suggests that this compound may also possess fluorescent properties that could be harnessed for cellular imaging.
The following table summarizes the cell lines in which the related compound NBD-PZ has been used for lysosomal visualization.
| Cell Line | Organism | Cell Type |
| HGC-27 | Human | Gastric cancer |
| CW-2 | Human | Colon cancer |
| IEC-18 | Rat | Intestinal epithelial |
| RAW264.7 | Mouse | Macrophage |
| Data sourced from Ishiguro et al., 2008 nih.gov |
Furthermore, other benzoxazole (B165842) derivatives (a structural isomer of benzoxadiazole) have been labeled with carbon-11 (B1219553) for use as Positron Emission Tomography (PET) radioligands to image the 5-HT3 receptor. nih.gov This indicates the potential for developing radiolabeled versions of this compound for in vivo target occupancy studies using PET imaging, although this has not yet been reported.
Phenotypic Screening and Target Deconvolution
Phenotypic screening is a powerful drug discovery approach where compounds are tested for their ability to produce a desired change in cellular or organismal phenotype, without prior knowledge of the molecular target. nih.gov Should a compound like this compound be identified as a "hit" in such a screen, the subsequent challenge is "target deconvolution"—the process of identifying the specific molecular target(s) responsible for the observed phenotype. nih.gov
There are currently no published reports of this compound being identified through a phenotypic screen. If it were, various target deconvolution strategies could be employed. These include affinity chromatography using an immobilized version of the compound to capture its binding partners, or proteome-wide methods like CETSA combined with mass spectrometry (CETSA-MS) to identify proteins that are thermally stabilized by the compound's binding. elrig.org
Computational Chemistry and Structural Biology Investigations
Molecular Docking and Ligand-Protein Interaction Modeling
Molecular docking is a pivotal computational technique used to predict the binding orientation of a small molecule to a macromolecular target. For derivatives of N-arylpiperazine, a key interaction often observed is a charge-reinforced hydrogen bond between the protonatable nitrogen atom of the piperazine (B1678402) ring and an acidic residue, such as aspartic acid (Asp), in the active site of aminergic G protein-coupled receptors (GPCRs). This is frequently accompanied by CH–π interactions between the arylpiperazine and aromatic amino acid residues like phenylalanine (Phe). researchgate.net
In the context of 4-(piperazin-1-yl)-2,1,3-benzoxadiazole and its analogs, docking studies have been instrumental. For instance, new piperazine-1,3,4-oxadiazole-quinoline hybrids have been evaluated as potential antiepileptic agents through docking studies with the GABA-A receptor. nih.gov Similarly, docking studies on benzimidazole-1,3,4-oxadiazole derivatives have been used to investigate their potential as human topoisomerase I poisons. nih.gov For a series of 2-(2-(substituted piperazin-1-yl)-phenyl)-1H-benzo[d]imidazoles, molecular docking was employed to understand their binding modes as potential anticancer and antimicrobial agents. connectjournals.com
The 4-nitro-2,1,3-benzoxadiazole (B59055) moiety, a close analog, has been used as a fluorescent tag in designing ligands for sigma receptors. Docking studies of these derivatives revealed binding interactions within the receptor active sites. rsc.org These studies collectively suggest that the piperazine and benzoxadiazole components of the title compound would play crucial roles in its interaction with biological targets, with the piperazine nitrogen likely acting as a key hydrogen bond acceptor and the benzoxadiazole ring participating in various non-covalent interactions.
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide deep insights into the electronic structure and reactivity of molecules. For 2,1,3-benzoxadiazole derivatives, DFT studies have been used to model their electronic structure in both ground and excited states. researchgate.net These calculations help in understanding their photophysical properties, such as absorption and emission spectra, which are often characterized by intramolecular charge transfer (ICT). researchgate.netnih.gov
Studies on 4-amino derivatives of 7-nitro-2,1,3-benzoxadiazole have shown considerable electron delocalization compared to the parent compound. nih.gov The C-N bond between the amino group and the benzoxadiazole system is typically shorter, indicating a degree of double bond character. nih.gov The electronic structure of piperazine-1,3,4-oxadiazole-quinoline hybrids has also been described using DFT, focusing on reactivity descriptors like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, electron affinity, and ionization potential. nih.gov
For new 2-(4-arylpiperazine-1-yl)-1-(3-ethylbenzofuran-2-yl)ethanols, ab initio/DFT calculations have been used to determine partial charges and proton affinities, which are crucial for understanding their physicochemical properties. researchgate.net These findings suggest that for this compound, the electronic properties would be a blend of the electron-donating character of the piperazine moiety and the electron-accepting nature of the benzoxadiazole ring, likely resulting in interesting photophysical and chemical reactivity profiles.
Conformational Landscape Analysis of the Piperazine Ring and Benzoxadiazole Core
In the crystal structure of 4-(4-Methyl-piperazin-1-yl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-7-(trifluoro-meth-yl)quinoline, the piperazine ring adopts a chair conformation. nih.gov The dihedral angle between the quinoline (B57606) ring and the piperazine ring is 56.61 (11)°. nih.gov Similarly, in salts of 4-(4-nitrophenyl)piperazine, the piperazine ring is found in a chair conformation, with the nitrophenyl group adopting either an axial or equatorial position depending on the crystal packing forces. nih.gov
Intermolecular and Intramolecular Interaction Analysis (e.g., Hydrogen Bonding, Pi-Stacking, Pi-Hole Interactions)
The solid-state architecture of piperazine and benzoxadiazole derivatives is governed by a network of intermolecular and intramolecular interactions. Hydrogen bonding is a predominant feature, with the piperazine nitrogens often acting as hydrogen bond acceptors. In the crystal structure of a cocrystal of daidzein (B1669772) with piperazine, O-H···N hydrogen bonds are the primary interactions forming the crystal lattice. mdpi.com
In salts of 4-(4-nitrophenyl)piperazine, strong N-H···O hydrogen bonds between the piperazinium cation and the counter-anion are consistently observed. nih.gov These interactions often lead to the formation of complex three-dimensional hydrogen-bonded arrays. nih.gov Intramolecular hydrogen bonds, such as C-H···O interactions, can also occur, leading to the formation of specific ring motifs, like the S(7) ring observed in 4-(4-Methyl-piperazin-1-yl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-7-(trifluoro-meth-yl)quinoline. nih.gov
Pi-stacking interactions are also significant, particularly involving the aromatic benzoxadiazole and any aryl substituents. In the crystal structures of imidazopyridine and benzimidazole (B57391) derivatives, molecules are often connected through intermolecular π–π stacking and C–H⋯π interactions. acs.org The stacking of the planar benzoxadiazole rings can significantly influence the crystal packing and physical properties of the material. researchgate.net
Crystal Structure Analysis and Polymorphism Research
The determination of the crystal structure through single-crystal X-ray diffraction provides definitive information about the solid-state conformation and packing of a molecule. While the specific crystal structure of this compound is not publicly available, analysis of related compounds offers valuable insights. For instance, the crystal structures of several salts of 4-(4-nitrophenyl)piperazine have been reported, revealing that this compound can crystallize in different space groups, sometimes with disordered components. nih.govutexas.edu
Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical area of research in materials and pharmaceutical sciences. Derivatives of 4,7-di-2-thienyl-2,1,3-benzothiadiazole, a related heterocyclic system, have been shown to exhibit polymorphism, with different crystal forms having distinct photophysical properties. mdpi.com Given the conformational flexibility of the piperazine ring and the potential for various intermolecular interactions, it is plausible that this compound could also exhibit polymorphism.
Hirshfeld Surface Analysis and Fingerprint Studies
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. By mapping properties like dnorm (normalized contact distance) onto the surface, one can identify regions of close contact corresponding to hydrogen bonds and other interactions. nih.gov
Void Space Analysis and Energy Frameworks
Void space analysis within a crystal structure can provide information about the packing efficiency and the presence of channels or cavities that could accommodate solvent molecules or other guests. In supramolecular inclusion complexes involving piperazine, the piperazine molecule can act as a guest within a host framework, stabilized by supramolecular interactions. nih.gov
Energy framework analysis, often performed using computational methods, allows for the visualization and quantification of the energetic landscape of a crystal. It helps to understand the strength and directionality of the intermolecular interactions that hold the crystal together. This analysis has been applied to various molecular crystals to understand their mechanical and thermal properties. While specific studies on this compound are lacking, the application of this technique to its potential polymorphs would be a crucial step in understanding their relative stabilities.
Development of 4 Piperazin 1 Yl 2,1,3 Benzoxadiazole Based Chemical Probes and Tools
Design Principles for Fluorescent Probes Utilizing the Benzoxadiazole Fluorophore
The design of effective fluorescent probes is a cornerstone of chemical biology, enabling the visualization and tracking of biological processes. Small molecule fluorophores are essential for these applications. acs.org The 2,1,3-benzoxadiazole (also known as benzofurazan) core is a popular fluorophore in probe design due to its advantageous photophysical properties. acs.orgnih.gov
Key design principles for benzoxadiazole-based probes include:
Environmental Sensitivity: The fluorescence of benzoxadiazole derivatives is often highly sensitive to the local environment, such as solvent polarity and pH. This solvatochromism is a desirable feature for a sensor, as it can be engineered to report on specific changes in the cellular milieu. For instance, the fluorescence intensity of 4-nitro-7-(1-piperazinyl)-2,1,3-benzoxadiazole (NBD-PZ) increases dramatically in acidic environments (pH ≤ 7.0). nih.gov
Intramolecular Charge Transfer (ICT): Many benzoxadiazole fluorophores operate on an ICT mechanism. In this design, the molecule typically consists of an electron-donating group and an electron-accepting group connected by a π-conjugated system. The benzoxadiazole unit can act as the acceptor. Photoexcitation leads to a charge transfer from the donor to the acceptor, and the resulting fluorescence is sensitive to factors that affect this charge separation. researchgate.net
Turn-on/Turn-off Mechanisms: Probes are often designed to be "off" (non-fluorescent or weakly fluorescent) in their basal state and to "turn on" (become highly fluorescent) upon interaction with a specific analyte. This can be achieved by modulating the ICT process. For example, a reaction with the target analyte can alter the electronic properties of the donor or acceptor, leading to a significant change in fluorescence emission. nih.govrsc.org
Computational Modeling: The design of novel benzoxadiazole fluorophores is increasingly guided by computational chemistry. nih.gov Methods like time-dependent density functional theory (TD-DFT) are used to predict the absorption and emission wavelengths of proposed structures, providing a framework for creating new probes with desired photophysical properties. acs.orgnih.gov This allows for the rational design of fluorophores before their synthesis. nih.gov
The table below summarizes key photophysical characteristics of benzoxadiazole-based fluorophores relevant to probe design.
| Property | Description | Relevance in Probe Design |
| Environmental Sensitivity | Fluorescence properties (intensity, wavelength) change in response to the polarity or pH of the surrounding medium. | Enables the creation of sensors that can report on the state of specific cellular compartments or environments. nih.gov |
| Intramolecular Charge Transfer (ICT) | A process where photoexcitation causes an electron to move from a donor part of the molecule to an acceptor part through a conjugated system. researchgate.net | Forms the basis for many "turn-on" or ratiometric sensing mechanisms, as the efficiency of ICT can be modulated by analyte binding or reaction. nih.govrsc.org |
| Stokes Shift | The difference in wavelength between the absorption maximum and the emission maximum. | A large Stokes shift is desirable to minimize self-quenching and interference between excitation and emission signals. researchgate.net |
| Quantum Yield | The ratio of emitted photons to absorbed photons, indicating the efficiency of the fluorescence process. | A high quantum yield is crucial for bright probes that provide a strong signal for sensitive detection. acs.org |
Application of Piperazine (B1678402) as a Linker Moiety in Probe Design
The piperazine ring is a versatile component in medicinal chemistry and probe design, frequently used as a linker to connect a recognition element (which binds the target) to a reporter element (like a fluorophore). nih.govnih.gov In the context of 4-(piperazin-1-yl)-2,1,3-benzoxadiazole, the piperazine moiety is not merely a spacer but an integral part of the probe's function.
Key roles of the piperazine linker include:
Modulating Solubility and Physicochemical Properties: The inclusion of a basic piperazine ring can enhance the aqueous solubility of a probe, which is critical for biological applications. nih.govrsc.org The protonation state of the piperazine nitrogens is dependent on the local pH, a property that can be exploited in probe design. nih.gov
Structural Rigidity: The cyclic nature of piperazine can introduce a degree of conformational rigidity to the linker, which can be advantageous for optimizing the binding affinity of the probe to its target. rsc.org
Reaction Site: The secondary amine of the piperazine ring can serve as a reactive site for analyte detection. For example, in probes for hydrogen sulfide (B99878) (H₂S), the NBD amine is a known reaction site. rsc.org
Influence on Photophysical Properties: The piperazine moiety, particularly its nitrogen atoms, can act as an electron donor in an ICT system. nih.gov Its electronic properties, and thus the fluorescence of the attached benzoxadiazole, can be modulated by pH or by chemical reactions at the distal nitrogen atom, forming the basis for a sensing mechanism. nih.govnih.gov
The table below compares piperazine to a simple alkyl chain as a linker in probe design.
| Feature | Piperazine Linker | Acyclic Alkyl Linker |
| Solubility | Generally improves aqueous solubility, especially when protonated. nih.govrsc.org | Typically hydrophobic, may decrease aqueous solubility. |
| Rigidity | Provides conformational constraint, which can be beneficial for target binding. rsc.org | Highly flexible, which may be entropically unfavorable for binding. |
| pH Sensitivity | Protonation state is pH-dependent, which can be integrated into the probe's sensing mechanism. nih.gov | Not pH-sensitive. |
| Synthetic Handle | The secondary amine provides a convenient point for further chemical modification or for interaction with analytes. rsc.org | Requires functionalization (e.g., with an amine or carboxyl group) to serve as a synthetic handle. |
Specific Applications of Probes (e.g., Detection of Analytes, Target Validation)
Probes based on the this compound scaffold have been developed for specific applications in analyte detection and target validation.
Detection of Analytes:
Lysosome Imaging: 4-Nitro-7-(1-piperazinyl)-2,1,3-benzoxadiazole (NBD-PZ) has been identified as a highly effective probe for visualizing lysosomes in living cells. nih.gov Its fluorescence is quenched at neutral pH but becomes dramatically enhanced in the acidic environment of lysosomes (pH 4.5–5.0). This pH-dependent fluorescence allows for rapid and clear imaging of these organelles. nih.gov
Hydrogen Sulfide (H₂S) Detection: Researchers have developed probes where the 7-nitro-2,1,3-benzoxadiazole (NBD) group is attached to a piperazine linker. rsc.org These probes leverage the specific reaction between H₂S and the NBD moiety in the presence of the amine. One such probe, triphenylamine (B166846) piperazine NBD (TPA-Pz-NBD), exhibits a dual-channel fluorescent response to H₂S, with a "turn-on" signal at 500 nm and a "turn-off" signal at 545 nm, enabling selective detection of H₂S in living cells. rsc.org Another class of probes for carboxylic acids uses 4-(aminosulphonyl)-7-(1-piperazinyl)-2,1,3-benzoxadiazole (ABD-PZ) as a fluorogenic reagent. rsc.org
Target Validation:
Chemical probes are indispensable tools for target validation in drug discovery. nih.govpromega.co.uk They allow for the acute modulation of a protein's function in a temporal manner, complementing genetic approaches like CRISPR or RNAi. tandfonline.comnih.gov By observing the downstream cellular effects of inhibiting a target with a selective probe, researchers can validate the protein's role in a disease pathway. promega.co.uknih.gov
While specific examples of this compound being used as a probe for a specific protein target in a validation study are not detailed in the provided context, the principles apply. A molecule with this core could be modified with a warhead designed to bind a specific protein. The benzoxadiazole-piperazine unit could then serve as the fluorescent reporter to confirm target engagement in cells via imaging, or its physicochemical properties could be optimized to ensure the probe has sufficient cell permeability and potency to be a useful tool for target validation studies. tandfonline.comnih.gov
The following table details examples of specific probes and their applications.
| Probe Name/Type | Analyte/Target | Mechanism of Action | Application |
| 4-Nitro-7-(1-piperazinyl)-2,1,3-benzoxadiazole (NBD-PZ) | Acidic pH (Lysosomes) | Fluorescence is quenched at neutral pH but is strongly enhanced upon protonation of the piperazine moiety in the acidic environment of the lysosome. nih.gov | Live-cell imaging of lysosomes. nih.gov |
| Triphenylamine piperazine NBD (TPA-Pz-NBD) | Hydrogen Sulfide (H₂S) | H₂S selectively reacts with the NBD group, causing a shift in the fluorescence emission, resulting in a dual-channel ratiometric signal. rsc.org | Detection of endogenous H₂S in living cells. rsc.org |
| 4-(Aminosulphonyl)-7-(1-piperazinyl)-2,1,3-benzoxadiazole (ABD-PZ) | Carboxylic Acids | Reacts with carboxylic acids in the presence of a condensing agent to produce a fluorescent adduct. rsc.org | Fluorogenic tagging reagent for analysis of fatty acids by HPLC. rsc.org |
Chemical Probe Initiatives and Resources for Research
Key initiatives and resources include:
The Chemical Probes Portal: Launched in 2015, this online resource provides expert, community-driven reviews and evaluations of chemical probes for specific protein targets. tandfonline.comnih.govchemicalprobes.org It offers guidance on selecting the best available probes and flags compounds that are unsuitable for use. chemicalprobes.org The portal uses a star-rating system to score probes based on criteria like potency, selectivity, and cellular activity. nih.gov As of early 2025, the portal covered over 600 protein targets with more than 1,100 probes reviewed. chemicalprobes.org
The Structural Genomics Consortium (SGC): The SGC is a public-private partnership that generates high-quality, open-access chemical probes for understudied proteins. tandfonline.compromega.co.uk All reagents and data produced by the SGC are made freely available to the research community without restriction on use, aiming to accelerate pre-competitive drug discovery. promega.co.uk
Probe Miner: This is a computational resource that provides a quantitative, data-driven assessment of chemical probes. tandfonline.com It mines large-scale public bioactivity databases like ChEMBL to score and prioritize compounds for a given target based on potency, selectivity, and other parameters. tandfonline.com
Probes & Drugs: This portal integrates multiple high-quality bioactive compound sets, with a focus on chemical probes and approved drugs. tandfonline.comprobes-drugs.org It allows for complex queries and comparisons between different compound libraries and is annotated with data from resources like ChEMBL and DrugBank. probes-drugs.org
Target 2035: This is an ambitious global initiative that aims to develop a chemical or biological probe for every protein in the human proteome by the year 2035, further expanding the toolkit available for biological research. nih.govchemicalprobes.org
These resources collectively empower researchers to make informed decisions about the selection and application of chemical probes, ultimately enhancing the quality and impact of their scientific findings. tandfonline.comtandfonline.com
Q & A
Basic Research Question
- 1H NMR : The piperazine ring protons appear as two distinct multiplets (δ 2.5–3.5 ppm for N–CH2–CH2–N), while aromatic protons from benzoxadiazole resonate at δ 7.0–8.5 ppm. Integration ratios (e.g., 4H for piperazine vs. 3H for benzoxadiazole) confirm substitution patterns .
- 13C NMR : The benzoxadiazole carbons (C=O/N–O) appear at δ 150–160 ppm, and piperazine carbons at δ 45–55 ppm.
- HRMS : Exact mass analysis (e.g., [M+H]+ calculated for C10H11N4O: 219.0882) ensures molecular formula validation .
What derivatization strategies enhance the detectability of this compound in HPLC and mass spectrometry?
Advanced Research Question
Derivatization with fluorogenic or charged tags improves sensitivity and selectivity:
- Fluorogenic labeling : Use of 4-(N,N-dimethylaminosulfonyl)-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (DAABD-AE) introduces a sulfonamide group, enabling UV detection (λ = 350–450 nm) and ESI-MS ionization .
- Chiral derivatization : For enantiomeric separation, reagents like (S)-4-(3-isothiocyanatopyrrolidin-1-yl)-7-(N,N-dimethylaminosulfonyl)-2,1,3-benzoxadiazole (DBD-pyNCS) form diastereomers resolvable via reverse-phase HPLC .
Optimization : Adjust pH (7–9), derivatization time (30–60 min), and molar excess (5–10x reagent) to minimize side reactions.
How can researchers resolve contradictions in analytical data between different characterization methods?
Advanced Research Question
Contradictions often arise from impurities or method-specific artifacts:
- Case study : Discrepancies between NMR and elemental analysis may indicate incomplete purification. Re-run chromatography with alternative solvent systems (e.g., methanol/dichloromethane) .
- Cross-validation : Compare HRMS data with theoretical isotopic patterns to confirm purity. Use 2D NMR (e.g., HSQC, HMBC) to assign ambiguous peaks .
- Method sensitivity : For trace impurities (<1%), combine LC-MS/MS with a high-resolution Q-Orbitrap system to detect low-abundance species .
What experimental designs evaluate the reactivity of the piperazine ring in this compound under varying conditions?
Advanced Research Question
- Acid/Base Stability : Treat the compound with HCl (0.1–1 M) or NaOH (0.1–1 M) at 25–60°C for 24 hours. Monitor degradation via TLC or HPLC. Piperazine rings are prone to hydrolysis under strong acidic conditions .
- Electrophilic Substitution : React with acyl chlorides (e.g., acetyl chloride) in dichloromethane to test N-acylation. Use FT-IR to confirm new carbonyl peaks (ν = 1650–1750 cm⁻¹) .
- Metal Coordination : Screen with transition metals (e.g., Cu²⁺, Fe³⁺) in ethanol/water. UV-Vis spectroscopy (λ = 400–600 nm) identifies charge-transfer complexes .
How does the electronic nature of substituents on the benzoxadiazole core affect the compound’s spectroscopic and reactivity profiles?
Advanced Research Question
- Electron-Withdrawing Groups (EWGs) : Nitro or sulfonyl groups at the 4-position reduce electron density on benzoxadiazole, shifting UV-Vis absorption to longer wavelengths (bathochromic shift) and lowering pKa of the piperazine NH .
- Electron-Donating Groups (EDGs) : Methoxy or amino groups increase basicity of the piperazine ring, enhancing solubility in polar solvents.
- Reactivity Impact : EWGs slow electrophilic aromatic substitution on benzoxadiazole but accelerate nucleophilic attacks on the piperazine ring .
What computational methods predict the pharmacokinetic properties of this compound derivatives?
Advanced Research Question
- ADME Prediction : Use Schrödinger’s QikProp or SwissADME to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition. Piperazine derivatives often show moderate logP (2–3) and high solubility due to amine protonation .
- Docking Studies : Simulate binding to targets like DPP-IV using AutoDock Vina. The benzoxadiazole core may engage in π-π stacking, while the piperazine forms hydrogen bonds .
- MD Simulations : Assess stability in biological membranes (e.g., GROMACS) by modeling interactions with lipid bilayers over 100 ns trajectories.
How can researchers address challenges in synthesizing water-soluble derivatives for biological assays?
Advanced Research Question
- Salt Formation : React with hydrochloric acid to form hydrochloride salts, improving aqueous solubility. Confirm via 1H NMR (downfield shift of NH protons) .
- PEGylation : Attach polyethylene glycol (PEG) chains to the piperazine nitrogen via Michael addition. Monitor degree of substitution using MALDI-TOF .
- Prodrug Design : Synthesize phosphate or acetylated prodrugs that hydrolyze in vivo. Validate stability in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
